molecular formula C9H7BCl2N2O2 B595971 (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid CAS No. 1217501-45-5

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B595971
CAS No.: 1217501-45-5
M. Wt: 256.877
InChI Key: AINBYBFLMMGXBO-UHFFFAOYSA-N
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Description

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 2,6-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in cross-coupling reactions to form carbon-carbon bonds.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of various diseases.
  • Evaluated for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, including polymers and nanomaterials.
  • Applied in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol
  • (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine
  • (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone

Comparison:

  • (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties.
  • (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol and (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine lack the boronic acid functionality, resulting in different chemical and biological activities.
  • (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone has a ketone group instead of a boronic acid, leading to variations in reactivity and potential applications.

Properties

IUPAC Name

[1-(2,6-dichlorophenyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINBYBFLMMGXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681587
Record name [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-45-5
Record name [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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